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Compound of Interest

Compound Name: 3-Chloro-2-butanol

Cat. No.: B1620176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chemical compound 3-Chloro-2-butanol. The information presented herein is intended to

support research and development activities by providing detailed spectroscopic

characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside relevant experimental protocols.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 3-Chloro-2-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR spectra in public databases, the following

tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational

models and provide a reliable estimation of the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of 3-Chloro-2-butanol
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Chemical Shift (ppm) Multiplicity Assignment

~4.15 Quintet H-3 (CH-Cl)

~3.90 Quintet H-2 (CH-OH)

~2.50 Broad Singlet OH

~1.50 Doublet H-4 (CH₃-CHCl)

~1.25 Doublet H-1 (CH₃-CHOH)

Table 2: Predicted ¹³C NMR Spectral Data of 3-Chloro-2-butanol

Chemical Shift (ppm) Carbon Atom Assignment

~70.5 C-2 (CH-OH)

~65.0 C-3 (CH-Cl)

~22.0 C-4 (CH₃-CHCl)

~19.5 C-1 (CH₃-CHOH)

Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-2-butanol is characterized by the presence of a strong, broad

absorption band corresponding to the O-H stretch of the alcohol functional group, and a C-Cl

stretching vibration.

Table 3: Infrared (IR) Spectral Data of 3-Chloro-2-butanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch

~2980 Medium C-H stretch (sp³)

~1100 Strong
C-O stretch (secondary

alcohol)

~750 Medium C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum of 3-Chloro-2-butanol provides information about its molecular weight and

fragmentation pattern upon ionization.

Table 4: Mass Spectrometry (MS) Data of 3-Chloro-2-butanol

m/z Relative Intensity Assignment

108 Low
[M]⁺ (Molecular ion, ³⁵Cl

isotope)

110 Low
[M+2]⁺ (Molecular ion, ³⁷Cl

isotope)

93 Moderate [M - CH₃]⁺

73 High [M - Cl]⁺

45 High [CH₃CHOH]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3-Chloro-2-butanol for structural elucidation.

Materials:
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3-Chloro-2-butanol

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Volumetric flask

Pipettes

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Chloro-2-butanol into a clean, dry vial.

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS.

Transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical

parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical

parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and

1024-4096 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 3-Chloro-2-butanol to identify its functional

groups.

Materials:

3-Chloro-2-butanol

Isopropanol or acetone for cleaning

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or

acetone.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
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Sample Analysis:

Place a small drop of 3-Chloro-2-butanol onto the center of the ATR crystal.

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution

of 4 cm⁻¹.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Chloro-2-
butanol.

Materials:

3-Chloro-2-butanol

Dichloromethane or methanol (HPLC grade)

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization

(EI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of 3-Chloro-2-butanol (e.g., 100 ppm) in a suitable volatile

solvent like dichloromethane or methanol.

GC-MS Analysis:
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Inject 1 µL of the prepared solution into the GC-MS system.

GC Conditions (Typical):

Injector Temperature: 250 °C

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 35-200.

Data Analysis:

Identify the peak corresponding to 3-Chloro-2-butanol in the total ion chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 3-
Chloro-2-butanol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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